Product packaging for Estradiol 3-Valerate(Cat. No.:CAS No. 21881-45-8)

Estradiol 3-Valerate

Cat. No.: B137792
CAS No.: 21881-45-8
M. Wt: 356.5 g/mol
InChI Key: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
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Description

Estradiol 3-Valerate, with the CAS registry number 21881-45-8, is a chemical compound with the molecular formula C23H32O3 and a molecular weight of 356.5 g/mol . It is formally known as 17β-Hydroxyestra-1,3,5(10)-trien-3-yl pentanoate and is classified as an ester of the natural estrogen, 17β-estradiol . As an estrogen ester, this compound acts as a prodrug; it is itself pharmacologically inactive until cleaved by esterase enzymes in the blood, liver, and other tissues to release the active hormone, estradiol, and valeric acid . The liberated estradiol functions as an agonist of the estrogen receptor (ER), binding to both the ERα and ERβ subtypes to modulate the expression of estrogen-responsive genes . In pharmaceutical contexts, Estradiol Valerate is used in hormone therapy for menopausal symptoms and hypoestrogenism, in feminizing hormone therapy, and in the treatment of advanced prostate cancer . In a research setting, this compound is of significant value for studying the pharmacokinetics and metabolism of esterified hormones. Furthermore, this compound serves as a critical quality standard in analytical chemistry. It is specified as Estradiol Valerate EP Impurity B and is used in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of Estradiol Valerate and its formulations . It also supports method development and validation, and is used in applications such as Abbreviated New Drug Application (ANDA) filings and toxicity studies . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Molecular and Cellular Research on Estradiol Esters

Estrogen Receptor Dynamics and Ligand Binding Studies

Estradiol (B170435) valerate (B167501) itself has a significantly lower affinity for the estrogen receptor (ER) compared to estradiol, approximately 50 times less. wikipedia.org However, as it is rapidly metabolized into estradiol, its biological activity is exerted through the binding of estradiol to its receptors. wikipedia.org Estradiol, and by extension its prodrugs like estradiol valerate, mediates its effects by binding to two main subtypes of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.govfda.gov These receptors are located in various tissues, including the breasts, uterus, ovaries, bone, and brain. nih.govdrugbank.com Upon binding, the receptor-ligand complex can enter the nucleus, bind to specific DNA sequences known as hormone-response elements, and modulate the transcription of target genes. drugbank.comhres.ca This leads to the synthesis of proteins that carry out the physiological effects of estrogen. drugbank.com

In addition to the classical nuclear receptors, estradiol also acts as a potent agonist of the G Protein-coupled Estrogen Receptor (GPER), which is involved in rapid, non-genomic cellular signaling. nih.govdrugbank.com Competitive binding studies have shown that the potency of various estrogens to bind to the ER varies, with 17β-estradiol having a high affinity. ahajournals.org The rank-order potency of different estrogens to inhibit smooth muscle cell biology has been shown to correlate with their rank-order affinity for estrogen receptors. ahajournals.org

Table 1: Estrogen Receptor Binding and Activity

CompoundReceptor Target(s)Relative Binding AffinityKey Downstream Effects
Estradiol Valerate ERα, ERβ (as Estradiol)Low (as ester), High (as Estradiol) wikipedia.orgnih.govRegulation of gene transcription, activation of intracellular signaling pathways drugbank.com
Estradiol ERα, ERβ, GPERHigh nih.govahajournals.orgModulation of gonadotropin secretion, development of female secondary sexual characteristics fda.gov

Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway in Urate Excretion)

Recent research has highlighted the role of estradiol in modulating specific intracellular signaling pathways, which has implications for various physiological processes. One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. Studies have demonstrated that estradiol can regulate the expression of the intestinal ATP-binding cassette subfamily G member 2 (ABCG2), a protein involved in urate transport, via the PI3K/Akt pathway. dovepress.comresearchgate.net This regulation promotes the excretion of urate, consequently leading to a reduction in serum urate levels. dovepress.comresearchgate.net This finding provides a molecular basis for the observed sex differences in hyperuricemia and suggests a potential therapeutic target for urate-lowering therapies. researchgate.net

The activation of GPER by estradiol can also trigger rapid intracellular signaling, including the activation of the PI3K/Akt and ERK/MAPK pathways. drugbank.com This can lead to a variety of cellular responses in different tissues. drugbank.comdrugbank.com For instance, in some contexts, estradiol has been shown to up-regulate the expression of MAPK and PI3Kp85/Akt. mdpi.com

Specific Gene Expression Profiling and Regulation

The binding of estradiol to its receptors initiates a cascade of events that culminates in the altered expression of numerous target genes. This regulation is tissue-specific and plays a crucial role in a wide range of physiological and pathological processes.

Estradiol valerate has been shown to influence the expression of genes involved in apoptosis, the process of programmed cell death. In a study using the HT29 colon cancer cell line, treatment with estradiol valerate resulted in a significant increase in the expression of the pro-apoptotic gene BAX and a decrease in the expression of the anti-apoptotic gene BCL2. researchgate.net Furthermore, estradiol valerate treatment led to a significant increase in the expression of the tumor suppressor gene P53 in these cells. researchgate.net These findings suggest that estradiol valerate may have pro-apoptotic effects on colon cancer cells in vitro, mediated through the intrinsic apoptotic pathway. researchgate.net

Conversely, another study investigating the effects of estradiol valerate on HT29 and A172 (brain glioblastoma) cell lines reported different outcomes. In this research, estradiol valerate treatment led to a significant decrease in Bax expression and a significant increase in Bcl-2 expression in HT29 cells. researchgate.net Similarly, in A172 cells, estradiol valerate significantly increased Bcl-2 expression. researchgate.net These conflicting findings highlight the complexity of estrogen's role in cancer, which can vary depending on the cell type and experimental conditions.

Table 2: Effect of Estradiol Valerate on Apoptotic Gene Expression in HT29 Colon Cancer Cells

GeneFunctionReported Effect of Estradiol ValerateReference
BAX Pro-apoptoticIncreased expression researchgate.net / Decreased expression researchgate.net researchgate.netresearchgate.net
BCL2 Anti-apoptoticDecreased expression researchgate.net / Increased expression researchgate.net researchgate.netresearchgate.net
P53 Tumor suppressorIncreased expression researchgate.net researchgate.net

In animal models of polycystic ovary syndrome (PCOS) induced by estradiol valerate, significant alterations in the expression of genes crucial for folliculogenesis have been observed. A study using a mouse model of PCOS found that the expression of Transforming Growth Factor Beta 1 (TGFB1), Growth Differentiation Factor 9 (GDF9), and Bone Morphogenetic Protein Receptor 2 (BMPR2) was significantly reduced in the preantral follicles of the PCO group compared to controls. nih.govkoreascience.krresearchgate.net These genes are essential for the development and maturation of ovarian follicles. nih.govresearchgate.net The reduced expression of these key genes is thought to contribute to impaired folliculogenesis and anovulation, which are characteristic features of PCOS. nih.gov

GDF9 and BMP15 are oocyte-secreted factors that play a critical role in granulosa cell function, while BMPR2 is a crucial receptor for these factors. nih.gov The aberrant expression of these genes can disrupt the normal progression of follicles from the preantral to the antral stage. nih.gov

Table 3: Gene Expression Changes in Preantral Follicles of Estradiol Valerate-Induced PCOS Mouse Model

GeneFunction in FolliculogenesisExpression Change in PCOS ModelReference
TGFB1 Regulation of follicular developmentDecreased nih.govkoreascience.kr nih.govkoreascience.kr
GDF9 Oocyte-secreted growth factorDecreased nih.govkoreascience.kr nih.govkoreascience.kr
BMPR2 Receptor for BMPsDecreased nih.govkoreascience.kr nih.govkoreascience.kr

Estradiol valerate-induced PCOS in rats has been associated with changes in the expression of genes related to inflammation and metabolism. One study found that in a rat model of PCOS, the expression of Cyclooxygenase-2 (Cox-2), an inflammatory marker, was increased, while the expression of Peroxisome Proliferator-Activated Receptor Alpha (Ppar-α), a key regulator of lipid metabolism, was significantly decreased. nih.govnih.govresearchgate.netsid.ir These changes in gene expression are indicative of the oxidative stress and dyslipidemia often observed in PCOS. nih.gov

In another study comparing letrozole- and estradiol valerate-induced PCOS models in rats, the estradiol valerate group showed a decrease in Monocyte Chemoattractant Protein-1 (MCP1) and Signal Transducer and Activator of Transcription 3 (STAT3) expression in periovarian adipose tissue. researchgate.netbioscientifica.com This suggests that estradiol valerate may have complex and tissue-specific effects on inflammatory gene expression.

Research has indicated that estrogen may exert a protective effect on cardiac function, in part by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. nih.govresearchgate.netingentaconnect.com In a study using an ovariectomized rat model, supplementation with estradiol valerate was shown to enhance cardiac function and regulate antioxidant capacity through the Nrf2 pathway. nih.govresearchgate.netingentaconnect.com Ovariectomy led to a decrease in the expression of most Nrf2 antioxidant pathway-related proteins in the heart, which was partially restored by estradiol valerate supplementation. nih.govresearchgate.net This suggests that estrogen's cardioprotective effects may be mediated by the activation of the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes. nih.govresearchgate.net

Further studies have shown that inhibitors of the Keap1-Nrf2 protein-protein interaction can activate Nrf2 target genes and attenuate estrogen-mediated responses in breast cancer cells, suggesting a complex interplay between estrogen signaling and the Nrf2 pathway. nih.gov

Preclinical and Translational Research Studies with Estradiol Esters

Animal Models for Investigating Biological Effects

Preclinical research utilizing animal models is fundamental to understanding the physiological and pathological effects of estradiol (B170435) esters. These models allow for the investigation of hormonal actions in a controlled environment, providing insights into mechanisms that are often difficult to study in humans. Rodent models, in particular, are widely used due to their genetic and physiological similarities to humans, as well as their relatively short reproductive cycles and ease of manipulation.

Ovariectomized (OVX) rodent models are a cornerstone for studying the consequences of hormone deficiency and the effects of hormone replacement therapies. The surgical removal of the ovaries induces a state of estrogen deficiency, mimicking menopause in women. This allows researchers to investigate the direct effects of estradiol esters on various physiological systems.

Studies have shown that ovariectomy in rats leads to an increase in body weight and visceral fat. researchgate.net Estrogen replacement therapy with 17β-estradiol valerate (B167501) in these animals has been found to decrease body weight and visceral fat. researchgate.net Furthermore, ovariectomy can cause time-dependent changes in lipid metabolism, as well as in the morphology, electrical activity, and contractile function of the heart. nih.gov Early, but not late, estrogen replacement therapy has been shown to prevent some of these cardiac effects. nih.gov

In terms of cardiac function, research in ovariectomized rats has demonstrated that estrogen therapy can have complex effects, particularly in the context of myocardial infarction. nih.gov While some studies suggest cardioprotective effects of estrogen, others have reported increased mortality and adverse cardiac remodeling. nih.govoup.com For instance, one study found that while exercise training improved cardiac function after a myocardial infarction in OVX rats, the addition of estradiol therapy reversed these benefits and worsened cardiac function and remodeling. nih.gov

Regarding ovarian metabolism, studies in aged female rats have shown that administration of estradiol valerate can influence the structural organization of the ovary, increasing its weight. researchgate.net The treatment has also been associated with changes in the metabolic composition of the ovary, including a decrease in total proteins and an increase in lipids. researchgate.net The accumulation of cholesterol in the ovaries of aged and estradiol valerate-treated rats is thought to be due to its lack of utilization in ovarian functions like follicle dynamics. researchgate.net

ModelInterventionKey FindingsReference
Ovariectomized Wistar Rats17β-Estradiol Valerate ReplacementDecreased body weight and visceral fat. researchgate.net
Ovariectomized Old Female Wistar RatsEarly and Late 17-β Estradiol ReplacementEarly ERT prevents some cardiac dysfunction; ovariectomy increases left ventricle internal systolic diameter and decreases shortening fraction. nih.gov
Ovariectomized Female Rats with Myocardial InfarctionEstradiol and/or Exercise TrainingEstradiol therapy worsened cardiac function and remodeling, reversing the positive effects of exercise. nih.gov
Aged Female RatsEstradiol Valerate AdministrationIncreased ovarian weight; decreased total proteins and increased lipids in the ovary. researchgate.net

Estradiol valerate is commonly used to induce a polycystic ovary syndrome (PCOS)-like condition in animal models, particularly in rats. A single injection of estradiol valerate can lead to anovulatory cycles and the development of polycystic ovaries, characterized by numerous atretic and cystic follicles. ijwhr.neteco-vector.com These models are valuable for studying the morphological, endocrine, and metabolic aspects of PCOS. However, it is important to note that while estradiol valerate-induced models replicate the ovarian morphology of PCOS, they may not always exhibit the metabolic disturbances seen in human PCOS. oup.com

In estradiol valerate-induced PCOS models, the ovaries exhibit significant morphological changes. Histological analysis reveals the presence of multiple cystic follicles and a decrease in the number of corpora lutea, indicating anovulation. nih.gov The ovaries may appear enlarged with cysts visible on the surface. nih.gov Stereological studies have provided quantitative data on these alterations. For instance, in rats treated with estradiol valerate, there is an increase in the total volume of the ovary and cortex. nih.govnih.gov There is also a notable decrease in the number of preantral and antral follicles, as well as granulosa cells. nih.govnih.gov Furthermore, the volume of cysts and corpora lutea increases significantly in these models. nih.govnih.gov One study reported a three-fold increase in the volume of both cysts and corpus luteum in the estradiol group. nih.govnih.gov

ParameterChange in Estradiol Valerate-Treated RatsReference
Total Ovary VolumeIncreased nih.govnih.gov
Cortex VolumeIncreased nih.govnih.gov
Number of Preantral FolliclesDecreased (43% to 56%) nih.govnih.gov
Number of Antral FolliclesDecreased nih.govnih.govomu.edu.tr
Number of Granulosa CellsDecreased (43% to 56%) nih.govnih.gov
Volume of CystsIncreased (3-fold) nih.govnih.gov
Volume of Corpus LuteumIncreased (3-fold) nih.govnih.gov

The estradiol valerate-induced PCOS model in rats is characterized by specific endocrine and metabolic changes. Studies have reported elevated levels of progesterone, luteinizing hormone (LH), and glucose, with a significant reduction in testosterone (B1683101) levels. yums.ac.ir Interestingly, no significant differences in estradiol and follicle-stimulating hormone (FSH) levels were observed in some studies. yums.ac.ir However, other research has noted a decrease in LH levels following estradiol valerate injection. mdpi.com Combining estradiol valerate treatment with a high-fat diet has been shown to exacerbate metabolic disturbances, leading to impaired glucose metabolism. mdpi.com This combined model also results in more numerous cystic follicles. mdpi.com In contrast, some studies suggest that estradiol valerate treatment can lead to a reduction in body mass. mdpi.com

Histochemical studies of ovaries from estradiol valerate-induced PCOS rats reveal significant alterations in the distribution of various biomolecules. shirazu.ac.irsid.irsciexplore.ir The periodic acid-Schiff (PAS) reaction, which detects carbohydrates, is observed in structures like the zona pellucida, the basement membrane of granulosa cells, and follicular fluid. shirazu.ac.irsid.irsciexplore.ir This reaction is notably enhanced in the basement membrane of granulosa cells in cystic follicles. shirazu.ac.irsid.ir Lipid droplets are also found in the follicular structures of both atretic and cystic follicles. shirazu.ac.irsid.ir Furthermore, these studies have confirmed the presence of macrophages in cystic ovaries. shirazu.ac.irsid.ir Analyses of enzyme activity show lipase (B570770) reactions in the granulosa and theca cells of atretic and cystic follicles, with a stronger reaction in the theca layer of cystic follicles. shirazu.ac.irsid.irsciexplore.ir Alkaline phosphatase activity is also detected in the theca and granulosa cells, and this activity increases with the progression to cystic follicle formation. shirazu.ac.irsid.irsciexplore.ir

In vitro studies using cancer cell lines are crucial for elucidating the direct effects of estradiol esters on cellular processes like proliferation and apoptosis. These studies provide a controlled environment to investigate molecular mechanisms without the complexities of a whole-organism system.

Research on colon cancer cells (HT29) has shown that estradiol valerate can have cytotoxic effects. onlinejbs.comresearchgate.net Treatment with higher concentrations of estradiol valerate led to a decrease in cell viability. onlinejbs.comresearchgate.net In one study, exposure of colon cancer cells to a cytotoxic dose of estradiol valerate resulted in an increased activity of caspase 9, an enzyme that plays a key role in the internal pathway of apoptosis. researchgate.net This suggests that estradiol valerate can induce apoptosis in these cells.

Endocrine and Metabolic Disorder Characterization

Molecular and Cellular Mechanisms Underlying Preclinical Observations

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Estradiol and its esters, such as estradiol valerate, have been shown to induce apoptosis, or programmed cell death, through both intrinsic and extrinsic signaling cascades. nih.govthermofisher.com The intrinsic pathway, also known as the mitochondrial pathway, is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. nih.govmdpi.com The extrinsic pathway is triggered by external signals through the activation of death receptors on the cell surface, such as the Fas receptor. nih.govmdpi.com

Preclinical studies have demonstrated that 17β-estradiol (E2), the active form of estradiol valerate, can modulate the expression of key proteins involved in both apoptotic pathways. nih.gov In certain cancer cell models, particularly those that have developed resistance to anti-hormonal therapies, E2 treatment has been observed to increase the expression of pro-apoptotic proteins like Bax, Bak, Bim, Noxa, and Puma. nih.gov Conversely, it can downregulate anti-apoptotic factors. nih.gov

The Fas/FasL system is a critical component of the extrinsic pathway. nih.gov Research indicates that in some cellular contexts, estradiol treatment can upregulate the expression of the Fas receptor (FasR) and its corresponding ligand (FasL), leading to the activation of caspases and subsequent cell death. nih.govoup.com Specifically, in vivo studies using β-estradiol-17-valerate in mice demonstrated that the compound induces T-cell apoptosis, with evidence pointing towards the involvement of the death receptor pathway. oup.com This was supported by the upregulation of genes such as FasL and caspases. oup.com Furthermore, the use of a caspase 8 inhibitor was shown to block estradiol-induced apoptosis in thymocytes, further implicating the extrinsic pathway. oup.com

The table below summarizes key molecular players in estradiol-induced apoptosis:

PathwayKey Proteins/Factors Modulated by EstradiolObserved Effect
Intrinsic (Mitochondrial) Pathway Bax, Bak, Bim, Noxa, Puma, p53Upregulation, promoting apoptosis nih.gov
Bcl-2Downregulation, inhibiting cell survival nih.gov
Extrinsic (Death Receptor) Pathway Fas Receptor (FasR), Fas Ligand (FasL)Upregulation, initiating apoptosis nih.govoup.com
Caspases (e.g., Caspase 8)Activation, executing apoptosis oup.com

It's important to note that the pro-apoptotic effects of estradiol are often context-dependent and can be influenced by the cellular environment and the duration of estrogen exposure. nih.gov

Estrogen Receptor Upregulation in Target Organs

Estradiol valerate, being a prodrug of 17β-estradiol, exerts its effects through binding to estrogen receptors (ERs), primarily ERα and ERβ. drugbank.comdrugbank.com Preclinical research has shown that the expression of these receptors can be modulated by estrogen levels in various target organs. nih.gov

In some preclinical models, chronically high levels of estrogen have been associated with the upregulation of ERα and downregulation of ERβ. nih.gov For instance, in ovariectomized rats, a state of estrogen deficiency, a compensatory upregulation of ERα has been observed in the vaginal wall. researchgate.net Subsequent treatment with estradiol valerate in these models can reverse the atrophic changes caused by low estrogen but may not fully restore the normal distribution and expression of ERα. researchgate.net

Studies in non-human primates and rodents have identified the lungs as a significant target tissue for estrogen-mediated actions, with evidence of ER-dependent gene activation. nih.gov The expression of ERs in lung tissue suggests a potential role for estradiol in modulating physiological and pathological processes in this organ. nih.gov

The dynamic regulation of ER expression is a key aspect of estradiol's mechanism of action, influencing the responsiveness of target tissues to hormonal stimulation.

Alterations in Extracellular Matrix (ECM) Structure and Function (e.g., ACL)

Preclinical and in vitro studies have indicated that estradiol can influence the structure and function of the extracellular matrix (ECM), particularly in tissues like the anterior cruciate ligament (ACL). clinmedjournals.orgclinmedjournals.org The ACL is composed of dense connective tissue, with type I collagen being a primary component. clinmedjournals.orgclinmedjournals.org

Research suggests that elevated estrogen levels can be associated with changes in the ECM composition of the ACL. clinmedjournals.orgclinmedjournals.org One proposed mechanism is the inhibition of lysyl oxidase, an enzyme crucial for collagen and elastin (B1584352) cross-linking, which can lead to decreased ligament stiffness. clinmedjournals.orgclinmedjournals.org

Furthermore, studies on fibroblasts derived from the ACL have shown that 17β-estradiol can have a dose-dependent effect on cellular metabolism. At certain concentrations, estradiol has been found to reduce fibroblast proliferation and collagen synthesis. nih.govcapes.gov.br Specifically, a significant decrease in type I procollagen (B1174764) synthesis has been observed with increasing estradiol concentrations, while type III procollagen synthesis appeared unaffected. capes.gov.br

A study investigating the combined effects of estrogen and mechanical loading on porcine ACL fibroblasts found that while estrogen or cyclic tensile loading alone could increase the expression of type I and/or type III collagen, their combined application led to an inhibition of the gene expression for these major ECM components. nih.gov

The following table summarizes the reported effects of estradiol on ACL fibroblasts:

ParameterEffect of Increasing Estradiol ConcentrationReference
Fibroblast Proliferation Dose-dependent decrease capes.gov.br capes.gov.br
Type I Procollagen Synthesis Dose-dependent decrease capes.gov.br capes.gov.br
Type III Procollagen Synthesis No significant effect capes.gov.br capes.gov.br

These findings from preclinical studies suggest that fluctuations in estradiol levels may alter the biomechanical properties of the ACL by affecting its cellular and ECM components.

Investigation of Adverse Reactions at a Molecular Level (e.g., Immune Mechanisms in Drug Eruptions)

While estradiol valerate is generally considered safe, rare severe adverse drug reactions, such as drug eruptions, have been reported. nih.govnih.gov Investigations into the molecular mechanisms underlying these reactions are ongoing, with some evidence pointing towards complex immune system involvement. nih.govresearchgate.net

One hypothesis for estrogen-related dermatitis involves a dendritic cell-mediated allergic mechanism. nih.govresearchgate.net Immunohistochemical analysis of skin biopsies from patients with estrogen dermatitis has shown the presence of CD1a and CD83 positive dendritic cells in proximity to lymphocytes, suggesting an allergic response. nih.govresearchgate.net

Another potential mechanism involves the inflammation-induced expression of estrogen receptor β (ERβ) in dermal blood vessels. nih.gov This could enhance the secretion of pro-inflammatory molecules in endothelial cells or inflammatory cells like eosinophils and lymphocytes, leading to a hypersensitivity reaction to estrogen. nih.gov

The table below outlines the proposed molecular mechanisms in estradiol-related drug eruptions:

Proposed MechanismKey Cellular/Molecular PlayersPotential Outcome
Dendritic Cell-Mediated Allergy CD1a+ and CD83+ Dendritic Cells, LymphocytesAllergic skin reaction nih.govresearchgate.net
Inflammation-Induced ERβ Expression Estrogen Receptor β (ERβ), Endothelial Cells, Inflammatory CellsSecretion of pro-inflammatory molecules, hypersensitivity nih.gov

These findings highlight the need for further research to fully elucidate the complex immune pathways that may be involved in adverse reactions to estradiol valerate.

Analytical Methodologies for Estradiol 3 Valerate and Metabolites in Research

Spectrophotometric Techniques (UV, Derivative Spectrophotometry)

Spectrophotometric methods, including UV and derivative spectrophotometry, offer a simple and cost-effective means for the determination of Estradiol (B170435) Valerate (B167501). globalresearchonline.netscielo.br

Zero-order and first-order derivative spectrophotometric methods have been developed for quantifying Estradiol Valerate in pharmaceutical preparations. globalresearchonline.net In one such method, measurements were taken at 280 nm for the zero-order spectrum and 292 nm for the first-order derivative spectrum using methanol (B129727) as a solvent. globalresearchonline.net This approach demonstrated linearity in the concentration range of 1.25-12.5 µg/mL. globalresearchonline.net Another validated first-order derivative UV spectrophotometric method determined Estradiol Valerate at 270 nm and showed linearity between 0.20 and 0.40 mg/mL. scielo.brscielo.br The use of derivative spectrophotometry helps to eliminate baseline shifts and resolve overlapping spectral bands, enhancing the specificity of the analysis, especially in the presence of interfering excipients. globalresearchonline.netresearchgate.net

Table 1: Comparison of UV Spectrophotometric Methods for Estradiol Valerate Analysis

Parameter Method 1 Method 2
Technique Zero- and First-Order Derivative Spectrophotometry globalresearchonline.net First-Order Derivative Spectrophotometry scielo.brscielo.br
Wavelength 280 nm (Zero-order), 292 nm (First-order) globalresearchonline.net 270 nm scielo.brscielo.br
Linearity Range 1.25-12.5 µg/mL globalresearchonline.net 0.20-0.40 mg/mL scielo.brscielo.br
Solvent Methanol globalresearchonline.net Methanol scielo.br

Chromatographic Separations (HPLC, GC, GC-MS, TLC-Densitometry, Capillary Electrophoresis)

Chromatographic techniques are widely employed for the separation and quantification of Estradiol Valerate and its metabolites due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Estradiol Valerate. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method utilized a µBondapak Phenyl column with a mobile phase of acetonitrile (B52724) and water (80:20 v/v) and UV detection at 220 nm. researchgate.netresearchgate.net This method demonstrated linearity in the range of 0.04-0.12 mg/mL. researchgate.netresearchgate.net Another HPLC method for determining Estradiol Valerate in combination with other compounds used a C8 column with a mobile phase of ammonium (B1175870) nitrate (B79036) and acetonitrile (30:70 v/v) and detection at 280 nm. saspublishers.combas.bg

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also powerful tools, particularly for the simultaneous determination of Estradiol Valerate and other steroids like Medroxyprogesterone (B1676146) acetate (B1210297). saspublishers.combas.bg These methods offer high selectivity but can be limited by the thermal stability of the analytes. bas.bg

Thin-Layer Chromatography (TLC)-Densitometry provides a simpler and more economical chromatographic alternative. A validated TLC-densitometric method for Estradiol Valerate used a mobile phase of chloroform (B151607) and acetone (B3395972) (90:10 v/v) with detection at 254 nm. saspublishers.com This method was found to be suitable for the identification and determination of the compound in various formulations. saspublishers.com

Capillary Electrophoresis has also been reported as a viable technique for the analysis of Estradiol Valerate. jocpr.com

Table 2: Overview of Chromatographic Methods for Estradiol Valerate

Technique Stationary Phase Mobile Phase Detection Key Findings
HPLC researchgate.netresearchgate.net µBondapak Phenyl Acetonitrile:Water (80:20 v/v) UV at 220 nm Linearity: 0.04-0.12 mg/mL
HPLC saspublishers.combas.bg ACE C8 Ammonium nitrate:Acetonitrile (30:70 v/v) UV at 280 nm Simultaneous analysis with other steroids
GC-MS saspublishers.combas.bg Not specified Not specified Mass Spectrometry Simultaneous determination with Medroxyprogesterone acetate
TLC-Densitometry saspublishers.com Silica gel G60F254 Chloroform:Acetone (90:10 v/v) Densitometry at 254 nm Suitable for identification and quantification

Electrochemical and Chemiluminescence Methods

Electrochemical and chemiluminescence methods offer high sensitivity for the detection of Estradiol Valerate.

Electrochemical methods have been developed, including one that utilizes a carbon electrode modified with iron tetrapyridinoporphyrazine for the determination of 17β-Estradiol Valerate. bas.bg Another approach employed FFT square wave voltammetry for the ultra-trace determination of Estradiol Valerate in whole blood. jst.go.jp

Chemiluminescence methods have also been explored. One such method is based on the inhibition of luminol (B1675438) luminescence by Estradiol Valerate, allowing for its quantification. bas.bg Flow injection chemiluminescence has been used for the determination of Estradiol Valerate in pharmaceutical preparations and human serum. jst.go.jp Roche Diagnostics has also developed an electrochemiluminescence immunoassay (ECLIA) for the in-vitro quantitative determination of estradiol in human serum and plasma. roche.com

Mass Spectrometry Approaches (LC-MS/MS, Paper-Spray Ionization MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides unparalleled specificity and sensitivity for the analysis of Estradiol Valerate and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for quantifying endogenous estrogens and their metabolites in biological fluids like plasma and serum. nih.govnih.gov This technique offers low limits of quantification, often in the picogram per milliliter (pg/mL) range. nih.gov A validated LC-MS/MS method has been used to quantify total estrone (B1671321), estradiol, and unconjugated estrone in human plasma. nih.gov Another LC-MS/MS method was developed for the simultaneous determination of 17β-estradiol, estradiol benzoate, and estradiol valerate in feed samples. nih.gov

Paper-Spray Ionization Mass Spectrometry (PSI-MS) is a newer, rapid technique that requires minimal sample preparation. mdpi.comnih.gov A method involving chemical derivatization with 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate followed by PSI-MS has been developed for the rapid detection of estrogens, using Estradiol Valerate as an internal standard. mdpi.comnih.gov This method significantly improved the limits of detection compared to non-derivatized PSI-MS. mdpi.comnih.gov

Sample Preparation Techniques (e.g., Magnetic Solid-Phase Extraction)

Effective sample preparation is critical for accurate analysis, especially in complex matrices like biological fluids.

Magnetic Solid-Phase Extraction (MSPE) is a novel and efficient sample preparation technique. jocpr.com In this method, magnetic nanoparticles (MNPs), such as iron oxide (Fe3O4) modified with cetyltrimethylammonium bromide (CTAB), are used as a sorbent to preconcentrate Estradiol Valerate from a sample. jocpr.comresearchgate.net The analyte can then be desorbed using a suitable solvent like methanol before analysis by spectrophotometry or HPLC. jocpr.comresearchgate.net Another MSPE method utilized a Fe3O4@SiO2@PAMAM-G2 nanocomposite as a sorbent for the extraction of Estradiol Valerate from biological samples. researchgate.net

Traditional solid-phase extraction (SPE) using C18 cartridges is also commonly employed to clean up samples and isolate estrogens before analysis by methods like UPLC-MS/MS. nih.gov

Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, LOD, LOQ)

Validation of analytical methods is essential to ensure the reliability of research findings. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.brresearchgate.net

Specificity: The ability of a method to unequivocally assess the analyte in the presence of other components. scielo.brresearchgate.net This is often demonstrated by the absence of interference from a placebo or other matrix components. scielo.brscielo.br

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. scielo.brresearchgate.net This is typically evaluated by linear regression analysis of a calibration curve. scielo.br

Accuracy: The closeness of the test results to the true value. scielo.brresearchgate.net It is often assessed through recovery studies by spiking a sample with a known amount of the analyte. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.brresearchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. scielo.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brresearchgate.net

These parameters have been rigorously evaluated for various analytical methods developed for Estradiol Valerate, ensuring their suitability for research applications. globalresearchonline.netscielo.brresearchgate.netsaspublishers.combas.bg For instance, a validated derivative UV spectrophotometric method for Estradiol Valerate reported a limit of detection (LOD) of 0.017 mg/mL and a limit of quantitation (LOQ) of 0.052 mg/mL. scielo.br An HPLC-HILIC method for estradiol hemihydrate reported an LOD of 8x10⁻⁷ g/ml and an LOQ of 8x10⁻⁶ g/ml. bas.bg

Synthetic Chemistry and Derivative Research of Estradiol Esters

Academic Synthesis Routes for Estradiol (B170435) Esters

The synthesis of estradiol esters, including the subject compound Estradiol 3-Valerate, is a cornerstone of medicinal and organic chemistry. These synthetic routes are pivotal for producing these compounds for research and therapeutic applications. The following sections detail the primary academic and industrial synthetic strategies.

Esterification Reactions of Estradiol (General)

The most direct method for synthesizing estradiol esters is through the esterification of the parent molecule, estradiol. This process involves the reaction of estradiol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride, to form an ester linkage at one or both of the hydroxyl groups.

General esterification can be achieved under various conditions. For instance, a benzyne-mediated esterification of carboxylic acids and alcohols has been developed, proving effective for the modification of complex molecules like estradiol. acs.org Another approach involves enzymatic catalysis, where lipases are used to regioselectively synthesize 17-fatty acid esters of estradiol. arkat-usa.org Studies have shown that direct esterification with fatty acids often yields better results than transesterification with their ethyl esters. arkat-usa.org The use of biocatalysis presents a more environmentally friendly method with mild reaction conditions. arkat-usa.org

Human breast cancer cells in culture have demonstrated the ability to rapidly synthesize lipoidal derivatives of estradiol esterified to long-chain fatty acids. nih.gov This biological esterification highlights the natural propensity for estradiol to form ester derivatives within a physiological context. nih.gov

Preparation via Divalerate Intermediates (e.g., Estradiol Divalerate)

A common industrial method for preparing estradiol valerate (B167501) involves the use of a divalerate intermediate. google.com In this process, estradiol is first reacted with a valeric acid derivative, such as valeric anhydride or valeryl chloride, in the presence of a base like pyridine. google.com This reaction typically forms estradiol divalerate, where both the 3-hydroxyl and 17β-hydroxyl groups are esterified. google.com

The estradiol divalerate intermediate, which can be an oil, is often purified. google.com A patented method describes the isolation of crystalline estradiol divalerate by recrystallization from methanol (B129727), achieving high purity. google.com This crystalline form is easier to handle than the oily crude product. google.com

Following purification, the estradiol divalerate undergoes selective hydrolysis or reduction to yield the desired estradiol 17-valerate. google.com This can be achieved by treatment with potassium carbonate in methanol or with a reducing agent like sodium borohydride. google.com Incomplete reduction or side reactions during the initial esterification can lead to the formation of impurities.

Semisynthetic Routes (e.g., from Androsta-1,4-diene-3,17-dione)

Estradiol and its esters can also be synthesized from steroid precursors through semisynthetic routes. A key starting material for this approach is androsta-1,4-diene-3,17-dione (B159171) (ADD), which is readily available from the microbial degradation of sterols. researchgate.netnih.gov ADD serves as a crucial intermediate for the synthesis of various female sex hormones, including estradiol. nih.govresearchgate.net

The conversion of ADD to estradiol involves the aromatization of the A-ring of the steroid nucleus. researchgate.net One method involves the reduction of ADD to the corresponding dienediol, followed by a double C,O-deprotonation of the A-ring, which leads to the expulsion of the 19-methyl group and the formation of estradiol in high yield. researchgate.net The biotransformation of androst-4-ene-3,17-dione (AD) to ADD is a well-established industrial process, often utilizing microbes like Mycolicibacterium neoaurum. nih.govmdpi.com

Total Synthesis of Estradiol Analogues for Research

The total synthesis of estradiol and its analogues from non-steroidal starting materials represents a significant achievement in organic chemistry, allowing for the creation of novel structures for research purposes. These synthetic routes provide access to enantiomerically pure estradiol and its derivatives, which are valuable for studying structure-activity relationships and developing new therapeutic agents. nih.govscite.ai

One facile total synthesis of ent-17β-estradiol, the enantiomer of the natural hormone, has been accomplished in six steps from readily available precursors. nih.govscite.airesearchgate.net This route also allows for the preparation of analogues with modifications in the C-ring and at the C17 position. nih.govresearchgate.net Another approach utilizes an organocatalyst in a domino Michael/aldol reaction to construct the core steroid structure with high diastereo- and enantioselectivity, leading to the synthesis of estradiol methyl ether. researchgate.net

Furthermore, a short, stereoselective synthesis of estradiol and its 6,6-dimethyl analogue has been achieved using a benzo[b]thiophene unit to control the stereochemistry at key positions. lookchem.com These total synthesis strategies are crucial for generating structurally diverse estradiol analogues that are not easily accessible through semisynthetic modifications. nih.govlookchem.com

Exploration of Novel Estradiol Ester Prodrugs and Derivatives

The development of novel estradiol ester prodrugs and derivatives is an active area of research aimed at improving the therapeutic profile of estradiol. These efforts focus on enhancing oral bioavailability, achieving targeted delivery, and modifying the duration of action. google.comnih.govtandfonline.com

One strategy involves the synthesis of di-steroidal prodrugs of estradiol, where two estradiol moieties are linked together. google.com Other approaches have focused on creating 3-ester prodrugs of estradiol, such as those derived from lactic acid, acetoxyacetic acid, and various amino acids like proline and serine. google.com These modifications aim to create prodrugs that are hydrolyzed by enzymes in the gastrointestinal tract, releasing the active estradiol. google.com

Researchers have also explored estradiol-16α-carboxylic acid esters and other B-, C-, and D-ring-substituted esters as "soft" estrogens. acs.orgnih.govacs.org These compounds are designed to be hormonally active but are susceptible to enzymatic hydrolysis, which inactivates them and limits their systemic effects. acs.orgnih.govacs.org For example, certain methyl and ethyl esters of estradiol-15α-formate have shown high local and low systemic activity. acs.orgnih.gov

Novel oral formulations are also under investigation, such as estradiol decanoate (B1226879) and estradiol cyclooctyl acetate (B1210297). wikipedia.org Additionally, estradiol 17β-(1-(4-(aminosulfonyl)benzoyl)-L-proline) (EC508) is a novel estradiol ester designed to bypass liver extraction by binding to carbonic anhydrase II in erythrocytes. nih.gov

The synthesis of estradiol derivatives linked to cytotoxic agents like doxorubicin (B1662922) represents another innovative approach. tandfonline.com These prodrugs are designed to target estrogen receptor-positive breast cancer cells, where the cytotoxic drug is released, leading to selective tumor cell killing. tandfonline.com

Structure-Activity Relationship Studies (General for Estradiol and Derivatives)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of estradiol and its derivatives influences their biological activity. These studies provide valuable insights for the design of new compounds with desired properties.

Research has shown that modifications at various positions on the estradiol scaffold can significantly impact its interaction with estrogen receptors (ERα and ERβ) and other biological targets. For instance, the introduction of a hydrophobic substituent at the 17α-position of estradiol can lead to potent inhibition of steroid sulfatase, an enzyme involved in estrogen synthesis. acs.orgnih.gov However, the size and flexibility of this substituent are critical, as overly long chains can hinder binding to the enzyme's active site. acs.orgnih.gov

The nature of the substituent at the 17-position also plays a crucial role in binding to aromatase, another key enzyme in estrogen biosynthesis. A 17-carbonyl function, as seen in estrone (B1671321) derivatives, is important for binding to the aromatase active site. tandfonline.com Halogenation of the A-ring of estrone and estradiol derivatives also influences their estrogenicity and inhibitory activity against enzymes involved in estrogen biosynthesis. tandfonline.com Generally, estrogenic effect decreases with the increasing size of the halogen substituent. tandfonline.com

Systematic studies of a wide range of endogenous and synthetic estrogen metabolites have revealed that while many retain similar binding affinities for ERα and ERβ, some exhibit differential binding. oup.com This differential affinity can be exploited to develop receptor subtype-selective ligands.

The position of esterification also has a profound effect on hormonal activity. For example, formate (B1220265) esters at the 7α and 15α positions of estradiol are good estrogens, whereas acetate esters at these positions show dramatically decreased activity. acs.orgnih.gov These SAR studies underscore the intricate relationship between the chemical structure of estradiol derivatives and their biological function, guiding the rational design of new estrogenic compounds.

Interactive Data Table: Key Estradiol Derivatives and Their Investigated Properties

Compound/Derivative ClassKey Structural FeatureInvestigated Property/ApplicationReference(s)
Estradiol DivalerateDivalerate ester at 3 and 17β positionsIntermediate in Estradiol Valerate synthesis google.com
ent-17β-EstradiolEnantiomer of natural estradiolResearch tool for SAR studies nih.govscite.airesearchgate.net
17α-Alkyl/Benzyl (B1604629) Estradiol DerivativesAlkyl or benzyl group at 17α positionSteroid sulfatase inhibition acs.orgnih.gov
Estradiol-16α-carboxylic Acid EstersCarboxylic acid ester at 16α position"Soft" estrogens with local activity acs.org
Estradiol-15α-formate EstersFormate ester at 15α position"Soft" estrogens with high local and low systemic activity acs.orgnih.gov
Di-steroidal ProdrugsTwo estradiol moieties linked togetherNovel prodrug design google.com
Estradiol-Doxorubicin ConjugatesDoxorubicin linked to estradiolTargeted chemotherapy for ER-positive breast cancer tandfonline.com
EC50817β-(1-(4-(aminosulfonyl)benzoyl)-L-proline) esterNovel oral formulation to bypass liver metabolism nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the pharmacokinetic properties of Estradiol 3-Valerate in vivo?

  • Methodological Answer : Begin with dose-response studies in animal models (e.g., rodents or non-human primates) using standardized protocols. Administer this compound via subcutaneous or intramuscular routes to mimic sustained release . Measure plasma concentrations over time using LC-MS/MS to quantify estradiol and its metabolites. Include control groups receiving vehicle-only injections to account for endogenous hormone fluctuations. Report parameters such as Cmax, Tmax, and half-life, ensuring statistical power by predefining sample sizes based on pilot data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and institutional guidelines for hormone handling. Use PPE (gloves, lab coats, eye protection) to prevent dermal absorption or inhalation . Store the compound in airtight containers at 2–8°C to maintain stability. For waste disposal, neutralize or incinerate under controlled conditions to avoid environmental release . Ethical approvals are mandatory for animal studies, with explicit exclusion criteria for pregnant subjects to avoid developmental toxicity .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

  • Methodological Answer : Employ HPLC-UV or UPLC-PDA to verify purity (>98%) using reference standards (e.g., ACI 050702) . Accelerated stability testing under varying temperatures (25°C, 40°C) and humidity (60% RH) can identify degradation products. Quantify estradiol valerate content at intervals (0, 1, 3, 6 months) and compare against pharmacopeial specifications .

Advanced Research Questions

Q. How should conflicting data on this compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Perform comparative assays (e.g., competitive radioligand binding) using ERα/ERβ-transfected cell lines under standardized conditions. Control for variables like solvent composition (e.g., DMSO concentration) and incubation time . Apply weight-of-evidence analysis to reconcile discrepancies by evaluating study design rigor, model systems, and statistical methods . Meta-analyses of published IC50 values can identify outliers due to methodological heterogeneity.

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Optimize synthesis protocols using high-resolution NMR and FTIR to confirm esterification at the 3-OH position . Implement quality-by-design (QbD) principles, monitoring critical parameters (reaction temperature, catalyst purity). Use orthogonal analytical methods (e.g., chiral chromatography) to detect stereochemical impurities . Share raw spectral data in supplementary materials for reproducibility .

Q. How can researchers model the long-term endocrine effects of this compound exposure in preclinical studies?

  • Methodological Answer : Utilize chronic dosing regimens (≥6 months) in ovariectomized models to simulate postmenopausal hormone replacement. Assess uterine weight, bone density, and lipid profiles as endpoints . Incorporate longitudinal RNA-seq or proteomics to track ER pathway activation. Compare outcomes against estradiol valerate’s known metabolite profile to distinguish parent compound effects from metabolite-driven responses .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, predefining significance at p < 0.05 . For longitudinal data, mixed-effects models account for intra-subject variability. Report effect sizes and confidence intervals to avoid overreliance on p-values .

Q. How should researchers address interspecies differences in this compound metabolism?

  • Methodological Answer : Conduct cross-species pharmacokinetic studies paired with in vitro hepatocyte assays to identify CYP450 isoform contributions . Use allometric scaling to extrapolate animal data to humans, adjusting for metabolic rate and body surface area. Validate predictions with microdosing trials in human volunteers .

Ethical & Compliance Considerations

Q. What ethical safeguards are essential when including vulnerable populations in this compound research?

  • Methodological Answer : Exclude pregnant or lactating participants unless the study explicitly addresses fetal/neonatal outcomes . Obtain informed consent with clear disclosures about hormonal risks (e.g., thromboembolism). For animal studies, adhere to ARRIVE guidelines, minimizing distress through humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.